molecular formula C25H18ClN3O4 B11642621 (5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11642621
M. Wt: 459.9 g/mol
InChI Key: AVJOGAYBBSNEKY-NDENLUEZSA-N
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Description

The compound (5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that features a combination of indole, furan, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the 2-chlorobenzyl group. The furan moiety is then attached through a series of condensation reactions. The final step involves the formation of the pyrimidine ring under controlled conditions, ensuring the correct configuration of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

(5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound in drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole, furan, and pyrimidine derivatives, such as:

  • Indole-3-carbinol
  • Furan-2-carboxylic acid
  • Pyrimidine-2,4,6-trione

Uniqueness

What sets (5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical properties not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C25H18ClN3O4

Molecular Weight

459.9 g/mol

IUPAC Name

(5Z)-5-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H18ClN3O4/c26-21-9-3-1-6-16(21)13-28-14-17(19-8-2-4-10-22(19)28)12-20-23(30)27-25(32)29(24(20)31)15-18-7-5-11-33-18/h1-12,14H,13,15H2,(H,27,30,32)/b20-12-

InChI Key

AVJOGAYBBSNEKY-NDENLUEZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5)Cl

Origin of Product

United States

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